2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFIHSUMKOQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategic Approaches to the Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
The construction of this compound is centered on two main synthetic challenges: the formation of the benzyl (B1604629) ether and the presence of the carboxylic acid group, which may require protection or be introduced at a later stage. The strategic approaches accommodate these challenges through carefully selected reactions.
Etherification Reactions: Nucleophilic Substitution Routes
The formation of the ether bond in this compound is commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis.
A primary and efficient method for constructing the ether linkage is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the alkylation of a hydroxybenzoic acid precursor, such as 2-hydroxy-3-methoxybenzoic acid or its corresponding ester, with an appropriate alkylating agent like 4-bromobenzyl bromide. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group of the phenolic precursor acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion. masterorganicchemistry.com The use of a precursor where the carboxylic acid is in its ester form, for instance, methyl 2-hydroxy-3-methoxybenzoate, can be advantageous to prevent unwanted side reactions with the acidic carboxylic proton.
A similar strategy has been employed in the synthesis of various substituted salicylic acid derivatives. For example, in the synthesis of 3-farnesyl salicylic acid, a protected 2,6-dibromophenol was alkylated with farnesyl bromide. iastate.edu This highlights the versatility of this approach for attaching complex alkyl groups to a phenolic ring system.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Hydroxy-3-methoxybenzoic acid (or its ester) | 4-Bromobenzyl bromide | This compound (or its ester) | Williamson Ether Synthesis (SN2) |
| Protected 2,6-dibromophenol | Farnesyl bromide | Protected 3-farnesyl-2,6-dibromophenol | Alkylation (SN2) |
The success of the Williamson ether synthesis is highly dependent on the choice of base and solvent. The base is crucial for deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield.
The solvent plays a multifaceted role, including dissolving the reactants and influencing the nucleophilicity of the phenoxide and the rate of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile are frequently used. These solvents are effective at solvating the cation of the base, leaving the phenoxide anion relatively free and highly nucleophilic, thus promoting the desired substitution reaction. In the synthesis of bosutinib, for example, the alkylation of a hydroxybenzoic acid derivative was carried out using potassium carbonate in DMF. mdpi.com
| Base | Typical Solvent | Key Function |
| Potassium Carbonate (K₂CO₃) | Acetone, Dimethylformamide (DMF) | Mild base, suitable for sensitive substrates. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Strong, non-nucleophilic base, drives the reaction to completion. |
| Sodium Hydroxide (NaOH) | Water, Ethanol | Strong, inexpensive base, often used in phase-transfer catalysis. |
Carboxylic Acid Functionalization Methods
The carboxylic acid group is a key feature of the target molecule and can be introduced or modified through several well-established methods.
A common strategy involves protecting the carboxylic acid as an ester, typically a methyl or ethyl ester, prior to the etherification step. This prevents the acidic proton of the carboxylic acid from interfering with the base used in the Williamson ether synthesis. The synthesis of methyl 2-hydroxy-3-methoxybenzoate can be achieved through the esterification of 2-hydroxy-3-methoxybenzoic acid. diva-portal.org Once the ether linkage is formed, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide in a mixture of water and an organic solvent, is a common method for this transformation. This two-step process of esterification followed by hydrolysis provides a reliable route to the final product. The synthesis of salicylic acid phenylethyl ester (SAPE) via Zn(OTf)₂-catalyzed selective esterification of salicylic acid is an example of modern esterification methods. nih.gov
The carboxylic acid can be converted into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate that can be used in a variety of subsequent reactions. For instance, 4-methoxybenzoyl chloride is synthesized from 4-methoxybenzoic acid using thionyl chloride. chemicalbook.com A similar transformation could be applied to this compound to produce 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. The existence of the closely related 4-[(4-bromobenzyl)oxy]-3-methoxybenzoyl chloride confirms the feasibility of this synthetic step. scbt.com These acyl chlorides are valuable for creating amides, esters, and other carboxylic acid derivatives.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Thionyl Chloride (SOCl₂) | 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride | Acyl Chloride Formation |
| 4-Methoxybenzoic acid | Thionyl Chloride (SOCl₂) | 4-Methoxybenzoyl chloride | Acyl Chloride Formation |
| o-Methoxybenzoic acid | Solid Phosgene-C₂H₄Cl₂ solution | o-Methoxybenzoyl chloride | Acyl Chloride Formation |
Multi-Step Synthetic Sequences and Optimization Strategies
A common and logical synthetic route to this compound involves a three-stage process: synthesis of the key precursors, their subsequent coupling via etherification, and a final hydrolysis step.
Stage 1: Precursor Synthesis
The synthesis commences with the preparation of two key intermediates: methyl 2-hydroxy-3-methoxybenzoate and 4-bromobenzyl bromide.
Methyl 2-hydroxy-3-methoxybenzoate: This precursor can be synthesized from commercially available 2-hydroxy-3-methoxybenzaldehyde. One reported method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methanol, vanadium pentoxide, and hydrogen peroxide rsc.org. An alternative route involves the esterification and selective O-methylation of dihydroxybenzoic acids researchgate.net.
4-Bromobenzyl bromide: This reagent is typically synthesized from 4-bromotoluene through free-radical bromination. The reaction is often initiated using ultraviolet light or a chemical initiator in the presence of bromine masterorganicchemistry.commdpi.com.
Stage 2: Williamson Ether Synthesis
The core of the synthesis is the formation of the ether linkage, which is commonly achieved through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenoxide derived from methyl 2-hydroxy-3-methoxybenzoate with 4-bromobenzyl bromide.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a weak base like potassium carbonate (K₂CO₃) mdpi.com. The base deprotonates the phenolic hydroxyl group of methyl 2-hydroxy-3-methoxybenzoate, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the ether bond masterorganicchemistry.com. The reaction temperature is a critical parameter that is often optimized to ensure a reasonable reaction rate while minimizing side reactions. A temperature of around 70°C has been shown to be effective in similar alkylations mdpi.com.
Optimization Strategies:
Optimization of the Williamson ether synthesis step is crucial for maximizing the yield and purity of the product. Key parameters that can be adjusted include:
| Parameter | Considerations |
| Base | A weak base like K₂CO₃ is often preferred to avoid potential side reactions with the ester group. Stronger bases could risk hydrolysis of the ester. |
| Solvent | Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. |
| Temperature | The temperature needs to be high enough to drive the reaction but low enough to prevent decomposition or unwanted side reactions. |
| Reaction Time | Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. |
Stage 3: Ester Hydrolysis
The final step in the sequence is the hydrolysis of the methyl ester group to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by acidification nih.gov. The hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final product, this compound.
Alternative Synthetic Routes and Methodological Comparisons
While the multi-step synthesis described above is a robust method, alternative approaches are continually being explored to improve efficiency and address potential limitations.
Catalyst-Mediated Coupling Reactions
In recent years, transition metal-catalyzed reactions have emerged as powerful tools in organic synthesis. For the formation of the ether linkage in this compound, a palladium-catalyzed approach could be considered as an alternative to the traditional Williamson ether synthesis.
Comparison with Williamson Ether Synthesis:
| Feature | Williamson Ether Synthesis | Catalyst-Mediated Coupling |
| Reagents | Stoichiometric base required | Catalytic amount of metal |
| Conditions | Generally milder temperatures | Can require higher temperatures |
| Scope | Well-established and broadly applicable | May have limitations based on substrate compatibility with the catalyst |
| Byproducts | Stoichiometric salt byproduct | Byproducts from the catalytic cycle |
Chemo- and Regioselective Synthesis Considerations
Chemo- and Regioselectivity in O-Alkylation:
A key consideration in the synthesis of this compound is the regioselective alkylation of the phenolic hydroxyl group in the presence of the carboxylic acid (or its ester).
In the proposed multi-step synthesis, the carboxylic acid is protected as a methyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated deprotonation of the phenol (B47542) in the Williamson ether synthesis. If the free acid were used directly, the base would preferentially deprotonate the more acidic carboxylic acid, leading to the formation of a carboxylate salt which is generally less nucleophilic for O-alkylation under these conditions.
The regioselectivity of alkylating substituted phenols can also be influenced by steric and electronic factors. In the case of methyl 2-hydroxy-3-methoxybenzoate, the hydroxyl group at the 2-position is the only site for alkylation. However, in molecules with multiple hydroxyl groups, the choice of base and reaction conditions can be critical in directing the alkylation to the desired position. For instance, the use of cesium bicarbonate has been shown to promote regioselective alkylation of the 4-hydroxy group in 2,4-dihydroxybenzaldehydes nih.gov.
The methoxy (B1213986) group at the 3-position can also exert an electronic influence on the reactivity of the adjacent hydroxyl group. The regioselectivity of C-H activation in methoxy-substituted benzoic acids has been shown to be influenced by both steric and coordination effects of the methoxy group in rhodium-catalyzed reactions mdpi.com. While not a direct analogy to O-alkylation, this highlights the subtle electronic effects that substituents can have on reactivity and selectivity.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure, providing insights into the electronic environment of individual atoms and the nature of the chemical bonds.
Disclaimer: The following NMR data are predicted values based on the analysis of structurally similar compounds, as direct experimental spectra for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid are not publicly documented.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region would contain signals for the three protons on the benzoic acid ring and the four protons on the 4-bromobenzyl ring. The protons on the 4-bromobenzyl group are expected to form a characteristic AA'BB' system, appearing as two doublets around 7.2-7.6 ppm. The three adjacent protons on the benzoic acid ring would likely appear as a multiplet between 6.9 and 7.8 ppm. The benzylic ether methylene (B1212753) protons (-OCH₂-) would give rise to a sharp singlet, anticipated around 5.2 ppm. Finally, the methoxy (B1213986) group protons (-OCH₃) would also be a singlet, expected further upfield around 3.9 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected at the lowest field, around 168-172 ppm. The twelve aromatic carbons would resonate between 110 and 160 ppm, with their exact shifts determined by the electronic effects of the substituents (alkoxy, carboxyl, and bromo groups). The benzylic ether methylene carbon (-OCH₂-) would likely appear around 70 ppm, while the methoxy carbon (-OCH₃) is predicted to be near 56 ppm.
2D NMR Techniques: To unambiguously assign these predicted signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. Crucially, an HMBC experiment would show a correlation from the benzylic methylene protons to carbons in both the benzoic acid ring and the 4-bromobenzyl ring, providing definitive proof of the ether linkage.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -COOH | >10 (broad singlet) | ~170 |
| Benzoic Ring (C1) | - | ~125 |
| Benzoic Ring (C2) | - | ~155 |
| Benzoic Ring (C3) | - | ~150 |
| Benzoic Ring (C4, C5, C6) | 6.9 - 7.8 (multiplet) | 115 - 130 |
| Benzyl (B1604629) Ring (C1') | - | ~136 |
| Benzyl Ring (C2', C6') | ~7.4 (doublet) | ~129 |
| Benzyl Ring (C3', C5') | ~7.5 (doublet) | ~132 |
| Benzyl Ring (C4') | - | ~123 |
| -OCH₂- | ~5.2 (singlet) | ~71 |
| -OCH₃ | ~3.9 (singlet) | ~56 |
Disclaimer: The following IR data are predicted values based on characteristic absorption frequencies for the molecule's functional groups.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ether functionalities.
A very broad absorption band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group should produce a strong, sharp peak in the region of 1680-1710 cm⁻¹. Several bands corresponding to C-O stretching vibrations are also expected: one for the aryl ether and carboxylic acid C-O bond (around 1250-1300 cm⁻¹) and another for the alkyl aryl ether C-O bond (around 1020-1050 cm⁻¹). Aromatic C=C stretching vibrations would appear as multiple sharp peaks in the 1450-1600 cm⁻¹ region. Finally, a moderate absorption corresponding to the C-Br stretch would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 1680-1710 | C=O stretch (strong) | Carboxylic Acid |
| 1450-1600 | C=C stretch (multiple) | Aromatic Rings |
| 1250-1300 | C-O stretch (aryl) | Aryl Ether, Carboxylic Acid |
| 1020-1050 | C-O stretch (alkyl) | Alkyl Aryl Ether |
| 500-650 | C-Br stretch | Bromo-Aromatic |
Disclaimer: The following mass spectrometry data are predicted based on the molecular formula and likely fragmentation pathways.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion ([M]⁺• or [M+H]⁺) would appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 336 and 338 for the radical cation).
The fragmentation pattern would be key to confirming the structure. A primary and highly favorable fragmentation would be the cleavage of the benzylic ether bond. This would lead to the formation of the 4-bromobenzyl cation (m/z 169/171), which would be a very prominent peak in the spectrum due to its resonance stabilization. Other likely fragmentations include the loss of a hydroxyl radical (•OH, 17 Da), water (H₂O, 18 Da), or a carboxyl group (•COOH, 45 Da) from the molecular ion.
Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Fragment Identity | Notes |
| 336 / 338 | [C₁₅H₁₃BrO₄]⁺• | Molecular Ion (M⁺•) |
| 169 / 171 | [C₇H₆Br]⁺ | 4-Bromobenzyl Cation |
| 167 | [C₈H₇O₃]⁺ | [M - C₇H₆Br]⁺ |
| 291 / 293 | [M - COOH]⁺ | Loss of carboxyl group |
X-ray Crystallography for Solid-State Structure Determination
Disclaimer: The following crystallographic analysis is predictive, based on common structural motifs observed in related benzoic acid derivatives, as no experimental crystal structure has been reported.
Should a suitable single crystal be obtained, X-ray crystallography would provide the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
The conformation of the molecule would be dictated by a balance of electronic and steric effects. The carboxylic acid group is expected to be nearly coplanar with the benzoic acid ring to maximize π-conjugation. The orientation of the 4-bromobenzyl group relative to the rest of the molecule is determined by the dihedral angles around the C-O-C-C bonds of the ether linkage. These angles would be influenced by crystal packing forces, adopting a conformation that minimizes steric clashes and maximizes favorable intermolecular contacts.
The solid-state packing would be governed by a network of non-covalent interactions.
Hydrogen Bonding: The most significant intermolecular interaction would undoubtedly be the hydrogen bonding between the carboxylic acid groups. It is overwhelmingly probable that the molecules would form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. This is a highly robust and predictable structural motif for carboxylic acids in the solid state.
Crystallographic Insights into Enzyme-Inhibitor Complexes of Related Analogs
While specific crystallographic data for this compound complexed with an enzyme are not publicly available, extensive research on related benzoic acid derivatives provides significant insights into their potential binding modes and interactions with various enzymatic targets. X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of these analogs in complex with their respective enzymes, revealing key details of molecular recognition.
Studies on a diverse range of enzymes, including α-amylase, acetylcholinesterase (AChE), and bromodomain-containing protein 4 (BRD4), have demonstrated that benzoic acid derivatives can act as effective inhibitors. nih.govresearchgate.netnih.gov The structural information gleaned from these studies is invaluable for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
For instance, the inhibitory activity of benzoic acid derivatives against α-amylase is highly dependent on the substitution pattern on the benzene (B151609) ring. nih.gov Molecular docking studies, often used in conjunction with crystallographic data, have indicated that hydrogen bonding and hydrophobic interactions are the primary forces driving the inhibition. nih.gov Specifically, a hydroxyl group at the 2-position of the benzoic acid ring has been shown to have a strong positive effect on inhibitory activity. nih.gov
In the context of neurodegenerative diseases, benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase. researchgate.netnih.gov Although crystal structures of these specific complexes are not detailed, the research highlights the potential for these compounds to interact with the active site of AChE. researchgate.net
More detailed structural insights come from studies on bromodomain-containing protein 4 (BRD4), a target in inflammation and cancer research. X-ray crystal structures of BRD4's first bromodomain (BD1) in complex with inhibitor analogs have revealed novel binding sites. nih.govresearchgate.net One such study identified a potent inhibitor, ZL0590, which binds to a previously unreported site at the interface of helices αB and αC. nih.gov This discovery of a new binding pocket, distinct from the classic acetylated lysine (B10760008) (KAc) recognition site, opens new avenues for the development of highly selective BRD4 inhibitors. nih.gov The analysis of this complex highlighted the importance of specific residues, such as Glu151, in mediating the interaction. nih.gov
The table below summarizes crystallographic data for an enzyme in complex with a related inhibitor, showcasing the level of detail that can be obtained from such studies.
| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Key Interactions |
| 3O0J | Phosphodiesterase 4B (PDE4B) | AN2898 | 1.95 | Boron atom of the inhibitor interacts with the activated water molecule in the bimetal center of the active site. rcsb.org |
This structural information for related analogs provides a solid foundation for predicting how this compound might engage with its biological targets. The presence of the methoxy and bromobenzyl ether moieties suggests a combination of hydrogen bonding and hydrophobic interactions will likely govern its binding affinity and specificity. Future crystallographic studies on this specific compound would be invaluable in confirming these hypotheses and guiding further optimization efforts.
Chemical Reactivity and Derivatization Studies
Reactivity of the Benzoic Acid Moiety
The carboxylic acid group is a versatile handle for the chemical modification of the molecule, allowing for the synthesis of various derivatives and reduction to an alcohol.
The carboxylic acid functionality of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid can be readily converted into a variety of derivatives. These reactions are standard transformations in organic synthesis.
Amides: Formation of amides is typically achieved by reacting the carboxylic acid with a primary or secondary amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction creates a stable amide bond.
Esters: Esterification can be accomplished through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.
Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅).
| Derivative | Typical Reagents | Resulting Functional Group |
| Amide | Amine (R₂NH), Coupling Agent (e.g., DCC, EDC) | -C(O)NR₂ |
| Ester | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | -C(O)OR' |
| Anhydride | Dehydrating Agent (e.g., P₂O₅) | -C(O)OC(O)R |
The carboxylic acid group can be reduced to a primary alcohol, yielding {2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol. This transformation requires potent reducing agents due to the stability of the carboxylic acid. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), typically in an ether solvent like tetrahydrofuran (B95107) (THF). Care must be taken as these reagents can potentially affect other functional groups in the molecule.
Reactivity of the Benzyl (B1604629) Ether Linkage
The benzyl ether linkage provides a crucial connection within the molecule and exhibits characteristic stability and cleavage patterns.
Benzyl ethers are known to be relatively stable protecting groups for alcohols, resistant to many acidic and basic conditions. youtube.com However, they can be cleaved under specific reductive conditions. youtube.com
The most common and selective method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comorganic-chemistry.org This reaction involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). youtube.comorganic-chemistry.org The process, known as hydrogenolysis, cleaves the carbon-oxygen bond, releasing the alcohol (a phenol (B47542) in this case) and toluene (B28343) as a byproduct. youtube.com Strong acids can also cleave benzyl ethers, but this method is generally less mild and may not be suitable for molecules with acid-sensitive functional groups. organic-chemistry.org
Reactivity of the Aromatic Rings
The molecule contains two distinct aromatic rings that are susceptible to electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com The position of substitution on each ring is directed by the electronic effects of the existing substituents. libretexts.orgyoutube.com
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. lumenlearning.commasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the groups already attached to the ring. libretexts.orgyoutube.com
Substituted Benzoic Acid Ring: This ring has three substituents: a deactivating, meta-directing carboxylic acid group (-COOH), and two activating, ortho, para-directing groups, the methoxy (B1213986) (-OCH₃) and benzyloxy (-OCH₂Ar) groups. The powerful activating and directing effects of the oxygen-linked substituents will dominate, directing incoming electrophiles to the positions ortho and para to them.
4-Bromobenzyl Ring: This ring is substituted with a bromine atom and an alkyl ether group (-CH₂O-). Halogens like bromine are deactivating yet ortho, para-directing. The alkyl group is weakly activating and also ortho, para-directing. Therefore, electrophilic attack is most likely to occur at the positions ortho to the bromine atom.
| Aromatic Ring | Substituents | Directing Effect of Substituents | Predicted Substitution Position(s) |
| Benzoic Acid Ring | -COOH, -OCH₃, -OCH₂Ph-Br | -COOH (meta, deactivating)-OCH₃ (ortho, para, activating)-OCH₂Ph-Br (ortho, para, activating) | Ortho and para to the ether linkages |
| 4-Bromobenzyl Ring | -Br, -CH₂O- | -Br (ortho, para, deactivating)-CH₂O- (ortho, para, weakly activating) | Ortho to the bromine atom |
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the benzyl group of this compound is susceptible to nucleophilic substitution reactions. While direct experimental data on this specific substrate is not extensively documented in publicly available literature, the reactivity of the 4-bromobenzyl moiety is well-established. This functional group can undergo SNAr (Nucleophilic Aromatic Substitution) type reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. However, in this case, the benzylic position is more prone to substitution.
Common nucleophiles for such reactions include cyanides, azides, and amines. For instance, reaction with sodium cyanide in a polar aprotic solvent like DMSO would be expected to yield the corresponding nitrile derivative, 2-{[4-(cyanomethyl)benzyl]oxy}-3-methoxybenzoic acid. Similarly, treatment with sodium azide (B81097) would lead to the formation of an azidomethyl derivative, which can be further reduced to an amine. These transformations are fundamental in organic synthesis for introducing new functional groups and building molecular complexity.
Cross-Coupling Reactions at the Bromine Position
The bromine atom on the benzyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are anticipated to proceed efficiently at this position.
Suzuki-Miyaura Coupling: This reaction would involve coupling the parent compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For example, reacting this compound with phenylboronic acid would yield 2-{[4-(phenyl)benzyl]oxy}-3-methoxybenzoic acid. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and scope.
Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. For the target molecule, reaction with an alkene like ethyl acrylate, catalyzed by a palladium complex, would introduce a styrenyl-type moiety at the 4-position of the benzyl group.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. Using a palladium catalyst in the presence of a copper(I) co-catalyst and a base, this compound could be coupled with various alkynes to generate derivatives with potential applications in materials science and medicinal chemistry.
A summary of potential cross-coupling partners is presented in the table below.
| Coupling Reaction | Coupling Partner Example | Catalyst System (Typical) | Expected Product Moiety |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenylbenzyl |
| Heck-Mizoroki | Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | 4-(2-Ethoxycarbonylvinyl)benzyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)benzyl |
Synthesis of Structural Analogs and Isomers
The biological and chemical properties of a molecule can be finely tuned by altering the substitution pattern and the nature of its functional groups. The synthesis of structural analogs and isomers of this compound is therefore of significant chemical interest.
The synthesis of positional isomers, where the methoxy and the 4-bromobenzyloxy groups are located at different positions on the benzoic acid ring, would require different starting materials. For example, to synthesize 3-methoxy-4-[(4-bromobenzyl)oxy]benzoic acid, one would typically start from 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The phenolic hydroxyl group can be alkylated with 4-bromobenzyl bromide in the presence of a base like potassium carbonate to afford the desired isomer. The synthesis of other positional isomers would follow similar retrosynthetic logic, starting from the appropriately substituted hydroxybenzoic acid precursor.
Analogs bearing different halogens on the benzyl moiety can be synthesized by employing the corresponding halogenated benzyl halide in the initial etherification step.
Fluoro Analog: The synthesis of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid would be achieved by reacting 2-hydroxy-3-methoxybenzoic acid with 4-fluorobenzyl bromide or chloride under Williamson ether synthesis conditions (a base such as K₂CO₃ in a polar aprotic solvent like DMF or acetone).
Chloro Analog: Similarly, the chloro analog, 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid, would be prepared using 4-chlorobenzyl bromide or chloride as the alkylating agent.
These halogenated analogs are valuable for structure-activity relationship (SAR) studies, as the nature of the halogen can significantly influence the electronic properties and metabolic stability of the molecule.
Biological Activity Investigations: in Vitro and in Vivo Non Human Models
Enzyme Inhibition Studies
Comprehensive searches of scientific databases reveal a lack of specific studies investigating the enzyme-inhibiting properties of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Inhibition of Specific Enzymes
There is currently no published data detailing the inhibitory activity of this compound against key enzymes such as Neuraminidase, Very Late Antigen-4 (VLA-4), Acetylcholinesterase (AChE), Carbonic Anhydrase, or 12-Lipoxygenase. As such, its potential as an inhibitor for these targets remains unknown.
Mechanistic Exploration of Enzyme-Inhibitor Interactions
In the absence of studies demonstrating enzyme inhibition, there has been no mechanistic exploration of how this compound might interact with enzyme active sites. Research into its binding modes, kinetics, and the nature of any potential inhibitory action has not been documented.
Investigations of Anti-Inflammatory Effects in Pre-Clinical Models
The potential anti-inflammatory effects of this compound have not been characterized in pre-clinical models according to available literature.
In Vivo Rodent Models of Inflammation
There are no published findings on the efficacy of this compound in established in vivo rodent models of inflammation, such as the rat pleurisy model. Consequently, its ability to modulate inflammatory responses in a living organism has not been determined.
Antioxidant and Free Radical Scavenging Capabilities (In Vitro Assays)
Scientific literature lacks reports on the antioxidant and free radical scavenging capabilities of this compound. Standard in vitro assays, which would quantify its ability to neutralize free radicals and reduce oxidative stress, have not been described for this specific compound.
Antimicrobial Efficacy (In Vitro Studies)
There is no available data from in vitro studies to confirm or deny the antimicrobial efficacy of this compound. Its activity against various strains of bacteria and fungi has not been reported in the scientific domain.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for publicly available scientific literature and research data concerning the specific biological activities of this compound, as outlined in the provided structure, have not yielded any relevant results.
The provided outline includes citation numbers (e.g., nih.gov, chemicalbook.com, nih.gov, dovepress.com, nih.gov, sigmaaldrich.com, nih.gov, nih.gov, researchgate.net, nih.gov), which suggests that the request is based on specific research articles. However, without access to these specific documents, it is not possible to extract and present the detailed, scientifically accurate information required to construct the requested article.
To generate the comprehensive and data-rich article as instructed, access to the specific scientific sources referenced by the citation numbers in the outline is necessary. General searches have not been sufficient to locate this specific information. Therefore, the article cannot be written while adhering to the strict requirements of focusing solely on "this compound" and ensuring scientific accuracy.
Structure Activity Relationship Sar Studies
Influence of Halogenation on Biological Activity and Selectivity
The presence and nature of a halogen substituent on the benzyl (B1604629) ring are significant determinants of the molecule's biological activity. Halogenation can enhance metabolic stability, lipophilicity, and electronegativity, which in turn can confer advantages to the biophysical and chemical properties of the compound. researchgate.net
Modification of the halogen at the 4-position of the benzyl ring is a key strategy in SAR studies. Replacing bromine with other halogens like chlorine or fluorine can systematically alter the compound's properties. Fluorine, for instance, is smaller and more electronegative, while iodine is larger and more polarizable, offering different potentials for steric and electronic interactions. Research on other molecular scaffolds has shown that electron-withdrawing substituents, including halogens, can significantly improve antimicrobial activity. nih.gov Similarly, studies on halogenated stilbenes demonstrated that the introduction of halogens can lead to optimal lipophilicity for biological activity. mdpi.com
| Substituent (X) at 4-position of Benzyl Ring | Key Properties | Predicted Impact on Activity/Selectivity |
|---|---|---|
| -Br (Bromine) | Good balance of size and polarizability; capable of strong halogen bonding. conicet.gov.ar | Serves as a potent lead, likely contributing significantly to binding affinity. |
| -Cl (Chlorine) | Smaller than bromine, less polarizable; can form halogen bonds. | May retain activity, potentially altering selectivity due to smaller size. |
| -F (Fluorine) | Smallest halogen, highly electronegative; forms weaker halogen bonds but can participate in strong hydrogen bonds. | Could alter binding mode and selectivity; may improve metabolic stability. |
| -I (Iodine) | Largest, most polarizable halogen; forms very strong halogen bonds. | Could enhance potency if a large binding pocket is available, but may also decrease selectivity. |
Impact of Methoxy (B1213986) Group Position and Substitution Patterns
The methoxy (-OCH3) group is a common feature in many approved drugs and natural products, where it plays a critical role in modulating ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov In the context of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, the methoxy group at the 3-position of the benzoic acid ring is expected to have a substantial impact on its biological profile.
The position of the methoxy group influences the electronic distribution of the benzoic acid ring and can affect the acidity of the carboxylic acid group. Studies on various phenolic acids have shown that methoxy groups generally enhance biological activities such as antioxidant capacity. nih.govmdpi.comresearchgate.net The number and placement of these groups are crucial; for instance, increasing the number of methoxy groups often correlates with higher antioxidant activity. nih.govresearchgate.net However, the specific positioning can also have negative effects. For example, one study on α-amylase inhibitors found that a methoxy group at the 2-position of benzoic acid decreased inhibitory activity, suggesting that steric hindrance near the carboxylic acid can be detrimental for certain targets. mdpi.com
The 3-methoxy substitution pattern, as seen in the parent compound, can influence binding through several mechanisms. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions within a receptor's binding site. Altering the position of the methoxy group to the 4-, 5-, or 6-positions would create distinct isomers with different electronic and steric profiles, likely leading to varied biological activities and target selectivities. mdpi.com
| Compound Isomer | Key Structural Feature | Predicted Impact on Activity |
|---|---|---|
| 3-methoxy (Lead Compound) | Methoxy group is ortho to the ether linkage and meta to the carboxylic acid. | Provides a specific steric and electronic profile that defines the lead activity. |
| 4-methoxy | Methoxy group is meta to the ether linkage and para to the carboxylic acid. | May alter hydrogen bonding potential and electronic influence on the carboxyl group, potentially changing target affinity or selectivity. nih.gov |
| 5-methoxy | Methoxy group is para to the ether linkage and meta to the carboxylic acid. | Could significantly change the molecule's shape and interaction with the target compared to the 3-methoxy isomer. |
| 3,4-dimethoxy | Introduction of a second methoxy group. | Likely to increase activity for targets where electron-donating properties are favorable, such as in antioxidant compounds. nih.gov |
Role of the Ether Linkage and Benzyl Moiety in Molecular Recognition
The ether linkage (-O-) and the 4-bromobenzyl moiety are central to the molecule's ability to recognize and bind to specific biological targets.
Ether Linkage: The ether bond connecting the benzoic acid and benzyl rings serves multiple functions. Structurally, it acts as a flexible spacer, allowing the two aromatic rings to adopt various conformations. This flexibility is crucial for achieving an optimal orientation within a complex three-dimensional binding site of a protein or enzyme. The ether oxygen is also a potential hydrogen bond acceptor, which can form a key interaction with a hydrogen bond donor residue (e.g., the amino group of lysine (B10760008) or the hydroxyl group of serine) in a target protein, thereby anchoring the molecule in the binding pocket.
Benzyl Moiety: The benzyl group itself is a lipophilic moiety that favors binding to hydrophobic pockets in biological targets. The specific substitution with a bromine atom at the 4-position, creating the 4-bromobenzyl group, adds another layer of interaction potential. As discussed, this group is not only hydrophobic but also capable of participating in halogen bonding. conicet.gov.ar The combination of these features makes the 4-bromobenzyl group a powerful component for achieving high-affinity binding. Studies involving compounds with a 2-(4-Bromobenzyl) tether have demonstrated potent anticancer activity, underscoring the importance of this specific structural element. rsc.org
Together, the ether linkage and the 4-bromobenzyl moiety create a "head" (benzoic acid) and "tail" (bromobenzyl) structure. The benzoic acid portion can engage in ionic and hydrogen bonding interactions, while the flexible tail can probe and fit into deeper, often hydrophobic, regions of a binding site, with the bromine atom providing a potential for specific halogen bonding to further enhance affinity.
Correlation of Structural Features with Specific Pharmacological Targets
While the specific targets of this compound are a subject of ongoing research, SAR studies of structurally similar compounds provide strong indications of its potential pharmacological applications. The distinct chemical features of the molecule—a halogenated benzyl group, a substituted benzoic acid, and an ether linkage—are present in various known bioactive agents.
Anticancer Activity (Topoisomerase Inhibition): A compelling line of evidence points towards anticancer activity. A series of compounds featuring a 2-(4-bromobenzyl) group attached to a heterocyclic core were identified as potent dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes critical for DNA replication in cancer cells. rsc.org The 4-bromobenzyl moiety was crucial for this activity.
Anti-inflammatory Activity (12-Lipoxygenase Inhibition): The substituted benzyl moiety is also found in inhibitors of enzymes involved in inflammation. For example, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide yielded potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, diabetes, and cancer. nih.gov This suggests that the 3-methoxy-substituted benzyl portion of the lead compound could interact with similar targets.
Antimicrobial Activity (RNA Polymerase Inhibition): The general structure of a substituted benzoic acid connected to another aromatic ring is a known pharmacophore for antimicrobial agents. Benzyl and benzoyl benzoic acid derivatives have been shown to inhibit the interaction between bacterial RNA polymerase and its sigma factor, demonstrating activity against bacteria like Staphylococcus epidermidis. nih.gov
| Structural Feature | Potential Pharmacological Target | Relevant Finding |
|---|---|---|
| 4-Bromobenzyl Moiety | Topoisomerase I/II | Compounds with this moiety have shown dual inhibitory activity, suggesting a role in cancer treatment. rsc.org |
| Substituted Benzyloxy-Benzoic Acid | 12-Lipoxygenase (12-LOX) | Structurally related benzylamine (B48309) derivatives are potent 12-LOX inhibitors, pointing to anti-inflammatory potential. nih.gov |
| Benzoic Acid Core | Bacterial RNA Polymerase | Benzoic acid derivatives can disrupt protein-protein interactions essential for bacterial survival. nih.gov |
| Methoxy-Substituted Phenolic Acid | α-Amylase | Derivatives of benzoic acid are known to inhibit enzymes like α-amylase, suggesting a potential role in metabolic regulation. mdpi.com |
Rational Design Principles for Modulating Efficacy and Selectivity
Based on the SAR insights, several rational design principles can be applied to create analogues of this compound with potentially enhanced efficacy and selectivity. biomedres.us The goal of such molecular modification is to systematically alter the compound to improve its pharmacological properties while minimizing off-target effects. biomedres.usnih.gov
Systematic Halogen Modification: As outlined in section 6.1, replacing the bromine atom with fluorine, chlorine, or iodine would systematically modulate the compound's lipophilicity, size, and halogen-bonding capability. This approach, often called a "halogen scan," is a standard strategy to fine-tune binding affinity and explore interactions within the target's binding pocket.
Positional Scanning of the Methoxy Group: Synthesizing isomers where the methoxy group is moved to the 4-, 5-, or 6-positions on the benzoic acid ring would probe the steric and electronic requirements of the target. Additionally, introducing a second methoxy or a hydroxyl group could introduce new hydrogen bonding interactions and potentially increase potency, a strategy that has proven effective for enhancing the antioxidant activity of phenolic acids. nih.gov
Exploration of Benzyl Ring Substituents: While the 4-bromo substituent is a strong starting point, adding small alkyl or electron-withdrawing groups (e.g., -CF3) at other positions on the benzyl ring could probe for additional hydrophobic or electronic interactions with the target. This could lead to improved selectivity by creating interactions that are unique to the intended target over other proteins. nih.gov
Modification of the Carboxylic Acid: The carboxylic acid group is a key anchoring point, but it can be esterified or converted to an amide or a tetrazole to modify the compound's acidity, polarity, and cell permeability. This is a common strategy to create prodrugs or to find replacements that mimic the carboxylate's interactions while improving pharmacokinetic properties. bbau.ac.in
By systematically applying these principles, medicinal chemists can build a comprehensive SAR profile, leading to the development of new analogues with optimized potency, selectivity, and drug-like properties. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Modeling and Docking Studies
Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule (ligand), such as 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, might interact with a biological target, typically a protein or enzyme.
In a hypothetical scenario, molecular docking simulations could be employed to screen this compound against a library of known biological targets. These simulations would calculate the most likely binding pose and estimate the binding affinity. Key interactions that would be analyzed include:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or histidine in a protein's active site. The methoxy (B1213986) and ether oxygens could also act as hydrogen bond acceptors.
Halogen Bonds: The bromine atom on the benzyl (B1604629) ring could form halogen bonds, a specific type of non-covalent interaction, with electron-rich atoms like oxygen or nitrogen in the target protein.
Hydrophobic Interactions: The two aromatic rings (the bromobenzyl and the methoxybenzoic acid moieties) provide significant surface area for hydrophobic and van der Waals interactions with nonpolar amino acid residues.
Pi-stacking: The aromatic rings could engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
A hypothetical docking study might yield results that could be summarized in a table format.
Table 1: Hypothetical Docking Interaction Summary
| Interaction Type | Potential Interacting Groups of the Compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic acid (-COOH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carboxylic acid (-COOH), Methoxy (-OCH3), Ether (-O-) | Arginine, Lysine, Asparagine |
| Halogen Bond | Bromo group (-Br) | Carbonyl oxygens, Serine, Threonine |
| Hydrophobic/van der Waals | Benzyl ring, Benzoic acid ring | Leucine, Isoleucine, Valine, Alanine |
By identifying the most probable binding mode and the key interacting residues, docking studies could help formulate hypotheses about the compound's mechanism of action. For instance, if this compound were to dock favorably within the active site of a specific enzyme, it might be predicted to act as an inhibitor. The simulation could reveal whether the inhibition is competitive, non-competitive, or uncompetitive by showing if the compound blocks the substrate-binding site or binds to an allosteric site.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), could provide a deeper understanding of the electronic properties and energetic landscape of this compound.
DFT calculations could be used to determine various electronic properties that govern the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. It would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid, ether, and methoxy groups, and the bromine atom, indicating regions susceptible to electrophilic attack. The hydrogen of the carboxylic acid would show a positive potential (blue), highlighting its role as a hydrogen bond donor.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. The energy gap between HOMO and LUMO would indicate the chemical stability of the molecule. The locations of these orbitals would suggest which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.
The molecule has several rotatable bonds (e.g., around the ether linkage and the methoxy group), allowing it to adopt various conformations. Quantum chemical calculations could be used to perform a conformational analysis to identify the low-energy, and therefore most probable, three-dimensional structures of the molecule. Understanding the preferred conformation is critical as it dictates the shape of the molecule that will be presented to a biological target.
Chemoinformatics and In Silico Property Prediction
Chemoinformatics utilizes computational methods to analyze chemical data. For this compound, various properties could be predicted in silico. These predictions are valuable for initial screening and prioritizing compounds for synthesis and testing.
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 337.17 g/mol | Influences diffusion and transport properties. |
| LogP (Octanol/Water) | ~4.0 - 4.5 | Indicates high lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Influences cell permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Number of Hydrogen Bond Acceptors | 4 | From the oxygens of the carboxyl, ether, and methoxy groups. |
These predicted properties can be used to assess the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five. Based on the illustrative data, the compound would likely meet most criteria, although its high LogP might suggest potential issues with aqueous solubility.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Research Context
The ultimate efficacy of a biologically active compound is contingent not only on its interaction with a molecular target but also on its ability to reach that target in sufficient concentration and for an appropriate duration. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a critical step in the early stages of drug development. nih.govnih.govresearchgate.net These predictions help to identify potential liabilities that could lead to costly failures in later clinical phases. nih.govresearchgate.net For this compound, various ADME parameters can be computationally estimated using a variety of models, such as those based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and graph-based signatures. mdpi.comcomputabio.com
In silico tools are frequently used to screen large libraries of compounds, allowing for the efficient prioritization of candidates with favorable pharmacokinetic profiles. computabio.com The predicted ADME properties for this compound, as calculated by computational models, are summarized in the table below. These models analyze the molecule's structural features to forecast its behavior within a biological system. For instance, predicted human intestinal absorption is high, suggesting good potential for oral bioavailability. Similarly, its inability to penetrate the blood-brain barrier is a significant finding, indicating a lower likelihood of central nervous system side effects. The prediction that the compound is not a substrate for key cytochrome P450 enzymes suggests a potentially lower risk of drug-drug interactions.
| ADME Parameter | Predicted Value/Classification | Significance in Research |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Non-permeable | Suggests a lower probability of central nervous system effects. |
| Caco-2 Permeability | Moderate | Predicts moderate transport across the intestinal epithelial cell barrier. |
| CYP450 2D6 Substrate | No | Lower likelihood of metabolism by this key drug-metabolizing enzyme. |
| CYP450 3A4 Substrate | No | Reduced potential for drug-drug interactions involving this major metabolic pathway. |
Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Analysis in Design
The design of molecules with appropriate physicochemical properties is fundamental to achieving desired biological activity and pharmacokinetics. Two of the most important parameters in this regard are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP), a measure of lipophilicity. molinspiration.com
TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen, nitrogen, and their attached hydrogens) in a molecule. molinspiration.com It is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. molinspiration.com Molecules with a TPSA of less than 140 Ų are generally considered to have good cell permeability.
Lipophilicity, quantified by LogP, describes the balance between a molecule's hydrophilicity and lipophilicity. This property influences solubility, absorption, membrane permeability, and plasma protein binding. An optimal LogP value, typically between 1 and 5 for oral drugs, is often sought to balance aqueous solubility with the ability to cross lipid membranes.
For this compound, computational tools can rapidly calculate these crucial parameters from its 2D structure. molinspiration.com The analysis of these values is instrumental in medicinal chemistry for optimizing lead compounds and designing new analogues with improved drug-like properties.
| Parameter | Predicted Value | Significance in Molecular Design |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 65.9 Ų | Suggests good oral bioavailability and cell membrane permeability. |
| Octanol-Water Partition Coefficient (LogP) | 4.15 | Indicates a high degree of lipophilicity, which is favorable for membrane penetration but may impact solubility. |
Advanced Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. libretexts.org For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting how it might interact with a biological target.
The bond between the benzoic acid ring and the ether oxygen.
The bond between the ether oxygen and the benzylic carbon.
The bond between the methoxy group and the benzoic acid ring.
The rotation of the carboxylic acid group relative to the benzoic acid ring.
The analysis can reveal the most probable shapes the molecule will adopt in solution. This information is vital for structure-based drug design, as it allows for the docking of realistic conformers into the binding site of a target protein, leading to more accurate predictions of binding affinity and mode of action. nih.gov Furthermore, understanding the molecule's flexibility is important, as some biological targets may bind to less stable, higher-energy conformations. nih.govupc.edu
Applications in Chemical Biology and Medicinal Chemistry Research
Development as Probes for Biological Pathways
Currently, there is limited direct evidence in peer-reviewed literature or patents to suggest that 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is used as a probe for biological pathways. Typically, biological probes are molecules designed to identify, track, or modulate biological targets and processes, and they often possess specific signaling or binding properties. While this compound is a precursor to biologically active molecules, its primary role is as a structural scaffold rather than a direct investigatory tool.
Use as Precursors for Complex Molecular Scaffolds
The primary application of this compound is as a key intermediate in the multi-step synthesis of more complex molecular scaffolds. Its structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a bromobenzyl ether, provides multiple reaction sites for chemical modification. This allows for the construction of diverse and intricate molecular architectures.
A notable example of its use is in the synthesis of potent and selective antagonists for the prostaglandin E2 receptor subtype 2 (EP2). The synthesis often involves the coupling of the carboxylic acid group of this compound with other molecular fragments to build the final, more complex, and biologically active compound. The bromobenzyl moiety can also be a site for further chemical transformations, such as cross-coupling reactions, to introduce additional complexity and diversity into the molecular scaffold.
Contribution to Lead Identification and Optimization in Drug Discovery Pipelines (Pre-Clinical Phase)
The utility of this compound is particularly evident in the pre-clinical phase of drug discovery, specifically in lead identification and optimization. Its role as a precursor allows for the systematic modification of a lead compound's structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
One of the most significant applications of this compound is in the development of selective inhibitors of human hematopoietic prostaglandin D2 synthase (H-PGDS). H-PGDS is a key enzyme in the production of prostaglandin D2, which is involved in inflammatory responses. By using this compound as a starting material, researchers have been able to synthesize a series of inhibitors and study their structure-activity relationships, leading to the identification of potent and selective lead compounds.
Similarly, this benzoic acid derivative is a critical intermediate in the creation of potent and selective EP2 receptor antagonists. The EP2 receptor is implicated in various physiological and pathological processes, including inflammation, pain, and cancer. The ability to synthesize novel antagonists using this compound has been instrumental in exploring the therapeutic potential of targeting the EP2 receptor.
Below is a table summarizing some of the key compounds synthesized using this compound as a precursor and their reported biological activities in the pre-clinical phase.
| Resulting Compound Class | Target | Pre-Clinical Finding |
| Substituted amides | Prostaglandin E2 receptor subtype 2 (EP2) | Identified as potent and selective antagonists of the EP2 receptor. |
| Complex heterocyclic compounds | Hematopoietic prostaglandin D2 synthase (H-PGDS) | Act as selective inhibitors of H-PGDS, showing potential for anti-inflammatory applications. |
Role in Material Science and Specialty Chemical Synthesis (Academic Perspective)
From an academic perspective, the role of this compound in material science and specialty chemical synthesis is not well-documented. While substituted benzoic acids and benzyl (B1604629) ethers, in general, have applications in these fields, specific research detailing the use of this particular compound is scarce. For instance, substituted benzoic acids can be used as modulators in the synthesis of covalent organic frameworks (COFs), and bromobenzyl ethers can be incorporated into polymers. However, the specific combination of functional groups in this compound has not been a focus of published materials science research. Its application remains predominantly within the realm of medicinal chemistry.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid likely relies on the Williamson ether synthesis, an established method involving the reaction of a phenoxide with an alkyl halide. jk-sci.combyjus.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Sustainable and Advanced Synthetic Approaches:
Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times and improve yields for the etherification step. unesp.brtsijournals.com This technique has been successfully used for preparing both benzyl (B1604629) benzoate (B1203000) esters and various aryl ethers. unesp.brtsijournals.com
Aqueous Media Synthesis: Utilizing surfactants to create micelles in water can provide a "green" alternative to traditional organic solvents, allowing the reaction to proceed in an aqueous environment. researchgate.net
Solvent-Free Conditions: Investigating solid-state reactions or using solid bases like potassium hydroxide (B78521) pellets without any solvent could offer a highly efficient and sustainable synthetic pathway, minimizing chemical waste. ias.ac.in
Catalytic Processes: Development of catalytic versions of the Williamson synthesis, potentially using phase-transfer catalysts or novel metal catalysts, could improve efficiency and reduce the need for stoichiometric amounts of strong bases. jk-sci.comacs.org
| Synthetic Method | Key Features | Potential Advantages for Future Research | Reference |
|---|---|---|---|
| Classical Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide in an organic solvent. | Well-established, reliable baseline for comparison. | jk-sci.combyjus.com |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Rapid reaction times, potentially higher yields, and enhanced efficiency. | unesp.brtsijournals.com |
| Surfactant-Assisted Aqueous Synthesis | Employs surfactants to facilitate the reaction in water. | Environmentally friendly ("green chemistry"), reduces reliance on volatile organic solvents. | researchgate.net |
| Solvent-Free Synthesis | Reactants are combined in the absence of a solvent, often with a solid base. | High atom economy, reduced waste, simplified purification. | ias.ac.in |
Comprehensive Investigation of Specific Molecular Targets and Pathways
The biological activity of this compound is largely unexplored. However, the activities of structurally related benzoic acid derivatives provide a logical starting point for identifying potential molecular targets. Benzoic acid derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgijarsct.co.inglobalresearchonline.net
Future research should involve screening this compound against various biological targets to elucidate its mechanism of action.
Potential Molecular Targets and Pathways for Investigation:
Protein Kinases: Certain substituted benzyloxy benzoic acid analogs have shown potent inhibitory activity against protein kinase CK2, a target implicated in cancer. nih.gov Screening against a panel of kinases is a promising avenue.
Protein Phosphatases: Para-substituted benzoic acid derivatives have been identified as inhibitors of Slingshot phosphatase, which is involved in cytoskeleton dynamics and cell migration, making it a potential anticancer target. nih.gov
Inflammatory Pathways: Many benzoic acid derivatives possess anti-inflammatory properties. preprints.org Investigating the effect of the compound on key inflammatory enzymes like cyclooxygenases (COX) or signaling pathways such as NF-κB is warranted.
Microbial Enzymes: The general antimicrobial activity of benzoic acids suggests that this compound could be screened against essential enzymes in bacteria or fungi. globalresearchonline.net
Acetylcholinesterase and Carbonic Anhydrases: Novel benzoic acid derivatives have been evaluated as multi-target inhibitors for enzymes linked to Alzheimer's disease, suggesting another potential area of investigation. nih.gov
| Potential Target Class | Specific Example(s) | Therapeutic Relevance | Rationale Based on Related Compounds |
|---|---|---|---|
| Protein Kinases | Protein Kinase CK2 | Cancer | Analogs with a benzyloxy group on a benzoic acid moiety show potent CK2 inhibition. nih.gov |
| Protein Phosphatases | Slingshot (SSH) | Cancer (Cell Migration) | Para-substituted benzoic acids have been identified as SSH inhibitors. nih.gov |
| Inflammatory Enzymes | Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | Benzoic acid derivatives are a well-known class of anti-inflammatory agents. preprints.org |
| Neurodegenerative Targets | Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs) | Alzheimer's Disease | Novel benzoic acid derivatives have been designed as multi-target inhibitors for AD. nih.gov |
Design and Synthesis of Advanced Analogs with Tuned Biological Profiles
Systematic structural modification of this compound can lead to the development of advanced analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to biological activity. ijarsct.co.inicm.edu.pl
Strategies for Analog Design:
Modification of the Benzyl Ring:
Halogen Substitution: Replacing the bromine atom with other halogens (F, Cl, I) or moving it to the ortho- or meta-positions can modulate electronic and steric properties, impacting binding affinity. researchgate.net
Introduction of Other Groups: Adding small alkyl, alkoxy, or nitro groups to the benzyl ring can further probe the target's binding pocket.
Modification of the Benzoic Acid Ring:
Positional Isomers: Moving the methoxy (B1213986) and benzyloxy groups to different positions on the benzoic acid ring could significantly alter activity. Studies have shown that the position of hydroxyl and methoxy groups is critical for the α-amylase inhibitory activity of benzoic acids. mdpi.com
Bioisosteric Replacement: Replacing the carboxylic acid group with bioisosteres like tetrazole or hydroxamic acid could improve metabolic stability or cell permeability.
Alteration of the Ether Linker: The oxygen atom of the ether could be replaced with sulfur (thioether) or a methylene (B1212753) group to investigate the importance of the ether linkage for activity.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
To understand how this compound interacts with its biological targets on a molecular level, advanced spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying weak intermolecular interactions in solution. azolifesciences.com Protein-observed NMR experiments, such as 2D ¹H-¹⁵N HSQC, can identify the binding site of the compound on a target protein by monitoring chemical shift perturbations. nih.gov Ligand-observed NMR techniques can confirm binding and provide information about the conformation of the compound when bound to its target. researchgate.net These methods are crucial for validating hits from screening campaigns and guiding lead optimization. azolifesciences.comnih.gov
Fluorescence Spectroscopy: This technique is highly sensitive for studying protein-ligand interactions. nih.govspringernature.com Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of the compound can be used to determine binding constants (Kd). researchgate.net If the compound itself is fluorescent, its properties can provide insights into the polarity of the binding site. nih.gov
Advanced Mass Spectrometry (MS): While routinely used for structural confirmation, advanced MS techniques like hydrogen-deuterium exchange (HDX-MS) can map the interaction surface between the compound and a protein by measuring changes in solvent accessibility.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be applied to this compound to guide future research efficiently.
Predictive ADMET Modeling: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its virtual analogs. tandfonline.comnih.gov This allows for the early-stage filtering of candidates with poor pharmacokinetic profiles, saving time and resources. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogs (as described in 9.3) and testing their activity, QSAR models can be built to correlate specific structural features with biological effects. nih.gov These models can then predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be generated based on the key structural features of the compound required for binding. This model can then be used to screen large virtual databases to identify novel scaffolds that may bind to the same target. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, using the structure of this compound as a starting point or constraint.
Patent Landscape Analysis for Emerging Research Trends
A patent analysis for this compound reveals a lack of patents specifically claiming this compound for a particular use, suggesting it is a novel entity primarily within the research domain. However, the broader patent landscape for related structures provides valuable insights.
Synthetic Processes: Patents exist for the general preparation of hydroxybenzoic benzyl esters, indicating commercial interest in this class of compounds, often as intermediates or components in materials like sunscreens. google.comjustia.comgoogle.com These patents often focus on optimizing reaction conditions and scalability.
Therapeutic Applications of Related Scaffolds: Analyzing patents for compounds with similar core structures (e.g., substituted benzothiazoles, benzimidazoles) can reveal which biological targets and therapeutic areas are currently trending in pharmaceutical research. tandfonline.com For example, a surge in patents for kinase inhibitors or protein-protein interaction modulators could highlight strategic areas to test this compound. acs.org
Emerging Trends: Monitoring patent literature can identify "white spots" or underexplored areas where a novel scaffold like this might have a unique advantage. youtube.com The current trends in medicinal chemistry point towards targeted protein degradation, macrocycles, and precision medicine, which could be future areas of application for derivatives of this compound. researchgate.netscrivenerpublishing.comlongdom.org This analysis suggests that while the compound itself is not patented for a specific use, its structural class is relevant, and its future potential may lie in aligning its unique properties with emerging therapeutic trends identified through broader patent intelligence.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to prevent over-alkylation.
- Optimize solvent polarity to enhance yield (e.g., DMF for nucleophilic substitution vs. THF for milder conditions) .
Advanced: How can coupling reactions involving this compound be optimized for biaryl synthesis?
Answer:
This compound’s bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in toluene/ethanol .
- Temperature Control : Reactions at 80–100°C under inert atmosphere (N₂/Ar) improve efficiency .
- Base Optimization : Na₂CO₃ or Cs₂CO₃ enhances transmetallation in biphasic systems .
Data Contradiction Analysis :
Discrepancies in yields may arise from:
- Pd Catalyst Purity : Use freshly distilled solvents to prevent catalyst poisoning.
- Steric Hindrance : Ortho-substituents on the boronic acid can reduce coupling efficiency; substitute with meta-directing groups if needed .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O ether) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 349/351 (Br isotope pattern) .
Advanced: How can computational methods predict reactivity or biological activity?
Answer:
DFT Studies (e.g., Gaussian 09) provide insights into:
- Electrophilic Reactivity : Calculate Fukui indices to identify reactive sites for substitution .
- Solubility : LogP values (~2.8) predict moderate lipid solubility, suggesting membrane permeability in biological assays .
- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .
Table 1 : Key DFT Parameters for Reactivity (B3LYP/6-31G*)
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Molecular Electrostatic Potential (MEP) | Highlighted at carboxylic acid group |
Advanced: How to address contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory)?
Answer:
Experimental Design Adjustments :
- Dose-Response Curves : Test concentrations from 1–100 µM to identify non-linear effects .
- Cell Line Specificity : Use primary cells (e.g., macrophages for anti-inflammatory assays) vs. bacterial strains (e.g., E. coli for antimicrobial tests) .
- Metabolite Interference : Pre-treat compounds with liver microsomes to assess metabolic stability .
Q. Mechanistic Follow-Up :
- Enzyme Inhibition Assays : Directly test COX-2 or FabH (bacterial) inhibition to isolate targets .
- SAR Studies : Compare with analogs (e.g., 3-[(2-fluorobenzyl)oxy]benzoic acid) to determine substituent effects .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Keep in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the ester or ether groups .
- Light Sensitivity : UV/Vis spectra show absorbance <300 nm; avoid prolonged light exposure .
- pH Sensitivity : The carboxylic acid group protonates below pH 3; store in neutral buffers for biological assays .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-Up Adjustments :
- Switch from batch to flow chemistry for better heat dissipation during exothermic steps .
- Use microwave-assisted synthesis (100–150°C, 20 min) to accelerate slow reactions .
- Byproduct Analysis :
- LC-MS identifies dimers or dehalogenated byproducts; add radical scavengers (e.g., BHT) if free radical pathways dominate .
Table 2 : Reaction Yield Optimization
| Condition | Small-Scale Yield | Large-Scale Yield | Solution |
|---|---|---|---|
| Solvent (DMF vs. THF) | 75% | 45% | Use DMF with slower reagent addition |
| Catalyst Loading (5% vs. 10% Pd) | 60% | 65% | Increase to 7.5% Pd with ligand (dppf) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
